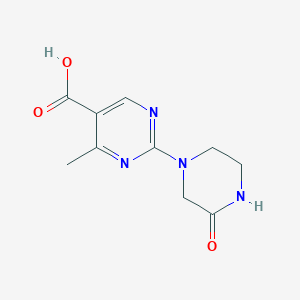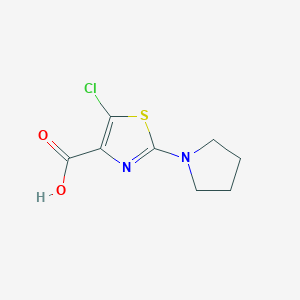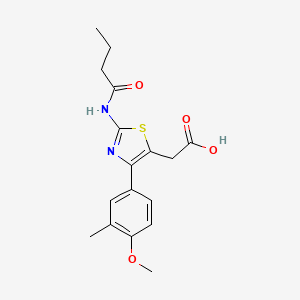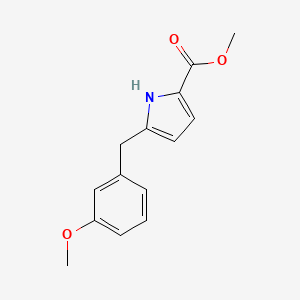
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol is an organic compound that features both a tertiary amine and a primary alcohol functional group
Preparation Methods
The synthesis of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol can be achieved through several routes. One common method involves the reaction of 6-(Dimethylamino)-5-methylpyridine with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted amines.
Scientific Research Applications
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The tertiary amine group can interact with receptors or enzymes, modulating their activity. The primary alcohol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol can be compared with other similar compounds, such as:
2-(Dimethylamino)ethanol: This compound also contains a tertiary amine and a primary alcohol group but differs in its overall structure and reactivity.
N,N-Dimethylaminoethanol: Similar in functional groups but with different applications and chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[6-(dimethylamino)-5-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C10H16N2O/c1-7-5-9(8(2)13)6-11-10(7)12(3)4/h5-6,8,13H,1-4H3 |
InChI Key |
OCPFRJSSLBUIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)








![(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)


